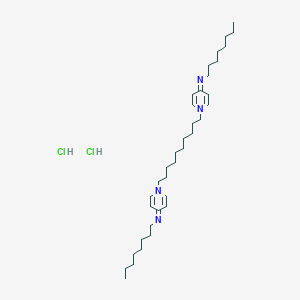
Octenidine hydrochloride
Overview
Description
Octenidine hydrochloride is an antiseptic compound introduced over two decades ago for skin, mucous membrane, and wound antisepsis. It has established itself as an alternative to older antiseptics like chlorhexidine, polyvidone-iodine, or triclosan. Its efficacy and safety have been demonstrated through in vitro studies, animal studies, case reports, and controlled trials .
Synthesis Analysis
While the provided papers do not detail the synthesis of this compound, it is known to be a bis(pyridinyl)-alkanediyl compound. Its synthesis would typically involve the formation of a complex between two pyridine rings and an alkanediyl chain. The papers do not provide further information on the synthesis process .
Molecular Structure Analysis
This compound's molecular structure is characterized by two pyridine rings connected by an alkanediyl chain, which is responsible for its amphipathic nature. This structure allows it to interact with microbial membranes, leading to their disruption .
Chemical Reactions Analysis
The papers do not provide specific chemical reactions involving this compound. However, its mode of action involves destabilizing microbial plasma membranes, which is a physical interaction rather than a specific chemical reaction .
Physical and Chemical Properties Analysis
This compound is a hydrophobic compound that requires an organic solvent, such as phenoxyethanol, for effective administration. It has been shown to be effective in various concentrations against a range of microorganisms, including bacteria and fungi. Its microbicidal activity is potent, with low concentrations causing significant reductions in microbial populations within minutes . The compound's hydrophobic nature has been addressed in new formulations that use phospholipids as solvents, which may reduce irritation and expand its application spectrum .
Relevant Case Studies
Case studies have demonstrated the effectiveness of this compound in various clinical settings. For instance, it has been shown to reduce microbial populations on cattle hides, suggesting potential use in decontaminating livestock . In human medicine, this compound has been used in wound healing, showing anti-inflammatory and protease-inhibitory activities that contribute to tissue regeneration . Additionally, its efficacy in dental care has been highlighted, with studies showing its potential in controlling dental caries and Actinomyces-associated diseases .
Scientific Research Applications
Antiseptic Applications
Octenidine hydrochloride is primarily known for its antiseptic properties. Introduced over 20 years ago for skin, mucous membrane, and wound antisepsis, it has become an established alternative to substances like chlorhexidine and polyvidone-iodine (Hübner et al., 2010). Its microbicidal activity has been demonstrated through in vitro studies and in animal models, showing effectiveness against a range of bacteria and fungi, often surpassing chlorhexidine in efficacy (Sedlock & Bailey, 1985).
Wound Healing and Tissue Regeneration
This compound has been shown to positively influence wound healing. Its application in wounds is associated with improved scar quality after surgical procedures. Studies indicate that it exerts anti-inflammatory effects and inhibits matrix metalloproteinases, which are key players in tissue remodeling and re-epithelization (Seiser et al., 2021).
Oral Health Applications
In the field of dentistry, this compound has been used effectively as a mouthrinse. Clinical trials have shown that it significantly reduces plaque formation and gingivitis, although it may cause increased dental stain formation (Beiswanger et al., 1990).
Use in Central Venous Catheter (CVC) Care
This compound is effective for the care of central venous catheter insertion sites, especially in severely immunocompromised patients. It has been observed to substantially reduce bacterial density at insertion sites, leading to a decline in skin colonization over time (Tietz et al., 2005).
Veterinary Applications
In veterinary medicine, this compound has shown potential in reducing bacterial populations like Escherichia coli O157:H7 and Salmonella spp. on cattle hides. This suggests its utility in decontaminating cattle hides, although further validation in commercial settings is needed (Baskaran et al., 2012).
Other Applications
- Its lipid formulation has been proposed for broader application spectrums, including treatments of mucous membranes and open wounds, offering an alternative to formulations containing irritants like phenoxyethanol (Szostak et al., 2018).
- This compound's effect on liver tissue was studied, suggesting its potential as a scolicidal agent in liver tissue without causing necrosis (Arıkan et al., 2007).
Mechanism of Action
Target of Action
Octenidine hydrochloride (OCT) is a cationic surfactant with a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria . It primarily targets the bacterial cell membrane .
Mode of Action
OCT disrupts the osmotic balance of bacterial cells by affecting potassium ions . It also interacts with lipid membranes, creating bridges between lipid head molecules . This disruption of the cell membrane leads to leakage of intracellular contents and ultimately cell death .
Biochemical Pathways
Its primary action is the disruption of bacterial cell membranes, which leads to cell death .
Pharmacokinetics
As a topical antiseptic, oct is primarily used on the skin, mucosa, and wounds, where it acts locally at the site of application .
Result of Action
The result of OCT’s action is the rapid killing of a wide range of bacteria. It has been shown to achieve a 3-log reduction of bacteria within 30 seconds . This makes OCT particularly effective as an antiseptic for wound care and other medical procedures .
Action Environment
The efficacy of OCT can be influenced by various experimental conditions, including the solvents used to dissolve it, the bacterial concentration, and the methods used for analysis . For example, more OCT is required when it is dissolved in phosphate or Hepes buffers instead of water, and when a higher bacterial concentration is used . Despite these influences, OCT remains a highly effective antiseptic under a wide range of conditions .
Safety and Hazards
properties
IUPAC Name |
N-octyl-1-[10-(4-octyliminopyridin-1-yl)decyl]pyridin-4-imine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H62N4.2ClH/c1-3-5-7-9-15-19-27-37-35-23-31-39(32-24-35)29-21-17-13-11-12-14-18-22-30-40-33-25-36(26-34-40)38-28-20-16-10-8-6-4-2;;/h23-26,31-34H,3-22,27-30H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGTYJPMKXNQFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN=C1C=CN(C=C1)CCCCCCCCCCN2C=CC(=NCCCCCCCC)C=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H64Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
71251-02-0 (Parent) | |
| Record name | Octenidine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070775756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90221025 | |
| Record name | Octenidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90221025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
623.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70775-75-6 | |
| Record name | Octenidine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070775756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octenidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90221025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-(decane-1,10-diyldi-1(4H)-pyridyl-4-ylidene)bis(octylammonium) dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.035 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCTENIDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U84956NU4B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



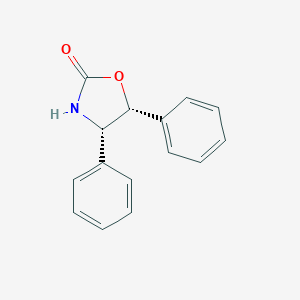
![2-[(1-Hydroxy-2-methylpropan-2-yl)amino]acetic acid](/img/structure/B138080.png)

![1,7-Dimethyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B138086.png)
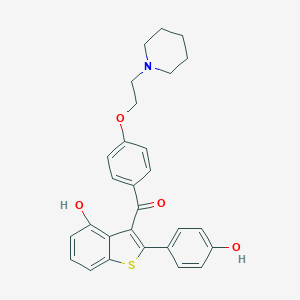

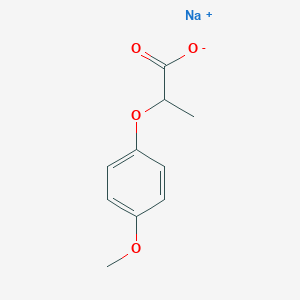
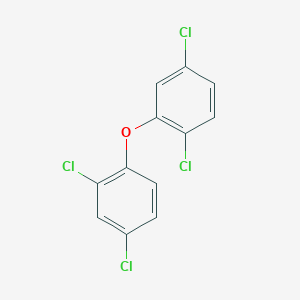
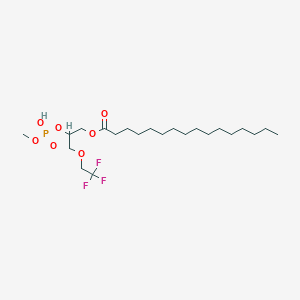
![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(2,5-dichloro-3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B138098.png)
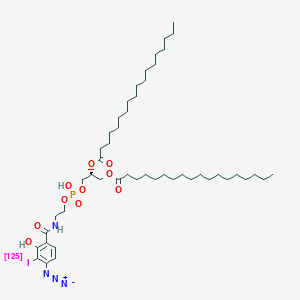
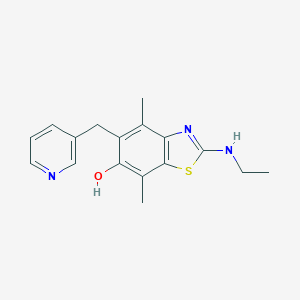
![Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid, methyl ester, (1S)-(9CI)](/img/structure/B138109.png)
